molecular formula C9H8FN3 B1443511 5-(3-fluorophenyl)-1H-imidazol-2-amine CAS No. 1517841-44-9

5-(3-fluorophenyl)-1H-imidazol-2-amine

Cat. No.: B1443511
CAS No.: 1517841-44-9
M. Wt: 177.18 g/mol
InChI Key: NGJAANJQMWNFFF-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms The presence of a fluorophenyl group at the 5-position of the imidazole ring imparts unique chemical and biological properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and glyoxal.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction. This can be achieved by reacting 3-fluoroaniline with glyoxal in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Optimization of Reaction Conditions: Industrial processes may optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an aqueous or organic solvent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents such as tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

5-(3-fluorophenyl)-1H-imidazol-2-amine has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with applications in the treatment of various diseases, including infections and cancer.

    Biological Studies: The compound is used in biological studies to understand its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorophenyl)-1H-imidazol-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.

    5-(3-bromophenyl)-1H-imidazol-2-amine: Similar structure with a bromine atom instead of a fluorine atom.

    5-(3-methylphenyl)-1H-imidazol-2-amine: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 5-(3-fluorophenyl)-1H-imidazol-2-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs.

Properties

IUPAC Name

5-(3-fluorophenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJAANJQMWNFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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